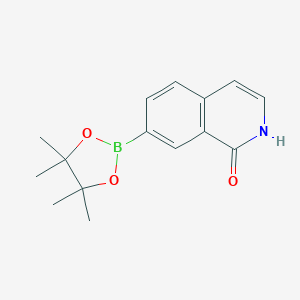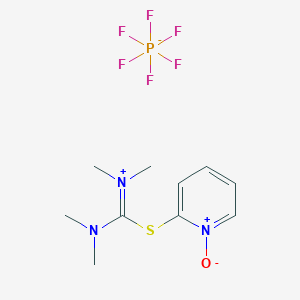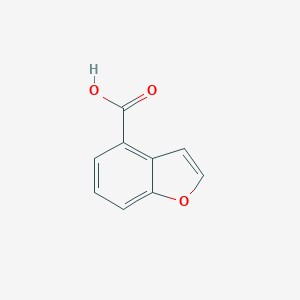![molecular formula C7H6N2O B113926 6h-ピロロ[3,4-b]ピリジン-5-オール CAS No. 1314902-34-5](/img/structure/B113926.png)
6h-ピロロ[3,4-b]ピリジン-5-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Pyrrolo[3,4-b]pyridin-5-ol is a heterocyclic compound with the molecular formula C7H6N2O. It is a nitrogen-containing compound that features a pyrrole ring fused to a pyridine ring.
科学的研究の応用
6H-Pyrrolo[3,4-b]pyridin-5-ol has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various bioactive molecules and potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology: It is employed in biological studies to understand its effects on different biological systems.
Industry: The compound can be used in the production of specialized chemicals and materials.
作用機序
Target of Action
It’s known that pyrrolopyrazine derivatives, a group to which this compound belongs, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Pharmacokinetics
The compound has a predicted boiling point of 3979±220 °C, a density of 1434±006 g/cm3, and a pKa of 682±030 . These properties could impact its bioavailability.
生化学分析
Biochemical Properties
It is known that nitrogen-containing heterocycles like 6h-Pyrrolo[3,4-b]pyridin-5-ol can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and could involve hydrogen bonding, π-stacking-type interactions, and hydrophobic interactions .
Cellular Effects
Some studies suggest that similar compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that certain concentrations of similar compounds can have an antiproliferative effect on various cell lines .
Molecular Mechanism
The molecular mechanism of action of 6h-Pyrrolo[3,4-b]pyridin-5-ol is not clearly recognized. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6H-Pyrrolo[3,4-b]pyridin-5-ol involves the Ugi-Zhu three-component reaction (UZ-3CR). This method couples in a one-pot manner to a cascade process that includes N-acylation, aza Diels-Alder cycloaddition, decarboxylation, and dehydration. The reaction is typically carried out using ytterbium triflate as a catalyst, toluene as a solvent, and microwaves as a heat source. The overall yields for this synthesis range from 20% to 92% .
Industrial Production Methods
Industrial production methods for 6H-Pyrrolo[3,4-b]pyridin-5-ol are not well-documented in the literature. the Ugi-Zhu three-component reaction provides a scalable approach that could potentially be adapted for industrial use.
化学反応の分析
Types of Reactions
6H-Pyrrolo[3,4-b]pyridin-5-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce more reduced forms of the compound.
類似化合物との比較
Similar Compounds
- Pyrrolo[1,2-a]pyrazine
- 5H-Pyrrolo[2,3-b]pyrazine
- 6H-Pyrrolo[3,4-b]pyrazine
Uniqueness
6H-Pyrrolo[3,4-b]pyridin-5-ol is unique due to its specific structure, which combines a pyrrole ring with a pyridine ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
特性
IUPAC Name |
6H-pyrrolo[3,4-b]pyridin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-4,9-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJYOIFBOGQDBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2N=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)












![rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)
